(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
Description
The compound (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile is a nitrile derivative featuring a prop-2-enenitrile backbone substituted with a 4-chlorophenylsulfonyl group and a 6-methoxypyridin-3-ylamino moiety. The (E)-configuration at the double bond is critical for its spatial arrangement and reactivity .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-22-15-7-4-12(9-19-15)18-10-14(8-17)23(20,21)13-5-2-11(16)3-6-13/h2-7,9-10,18H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOYKDZPYWKEM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile typically involves a multi-step process. The initial step often includes the preparation of the 4-chlorophenylsulfonyl precursor, followed by the introduction of the 6-methoxypyridin-3-yl group. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
(2Z)-2-(4-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-enenitrile (CAS 104089-72-7)
- Structure: Differs in substituents: replaces the sulfonyl and pyridinylamino groups with a 3-nitrophenyl group.
- Electronic Profile : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the nitrile group compared to the sulfonyl moiety in the target compound. This may lead to higher reactivity in nucleophilic additions .
- Applications : Nitro-substituted analogs are often explored in agrochemicals due to their redox-active properties .
(2E)-2-(4-Chlorophenyl)-3-[(2-Chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6)
- Structure: Replaces the sulfonyl and pyridinyl groups with a 2-chlorophenylamino substituent.
- The absence of a sulfonyl group diminishes hydrogen-bonding capacity compared to the target compound .
- Physical Properties : Predicted pKa = -2.85, indicating strong acidity at the nitrile group .
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-Nitrophenyl)prop-2-enenitrile
- Structure: Substitutes the 4-chlorophenyl group with a 4-methylphenyl and replaces the pyridinylamino group with a 4-nitrophenyl.
- Solubility : The methyl group enhances lipophilicity, while the nitro group increases polarity. This contrast may result in altered solubility profiles compared to the target compound .
Key Differences :
Crystallographic and Physicochemical Data
Biological Activity
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural properties, and biological efficacy, particularly focusing on its potential as an antibacterial agent, enzyme inhibitor, and anti-inflammatory compound.
Synthesis and Structural Characteristics
The compound is synthesized through a one-pot Claisen–Schmidt condensation reaction involving 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-3-pyridinecarbaldehyde. The synthesis process involves the use of sodium hydroxide as a catalyst in methanol, followed by purification through column chromatography. The resulting compound exhibits an E stereochemistry due to the arrangement of its functional groups around the olefinic bonds, which influences its biological interactions .
Antibacterial Properties
Research has demonstrated that derivatives of the compound exhibit moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. Specifically, certain synthesized derivatives showed promising results with IC50 values indicating effective inhibition of bacterial growth. For example, compounds with the piperidine nucleus have been associated with notable antibacterial effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE is crucial in neurotransmitter regulation, and its inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s. The synthesized compounds displayed strong inhibitory activity against urease, which is implicated in various medical conditions including kidney stones and peptic ulcers. The most active derivatives had IC50 values significantly lower than standard reference compounds, suggesting potential therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit the NF-kB signaling pathway. This pathway plays a critical role in inflammatory responses. Early studies indicated that the compound could effectively reduce neuroinflammation with low toxicity, highlighting its potential for treating inflammatory diseases within the central nervous system .
Case Studies and Research Findings
- Antibacterial Screening : In a study evaluating various synthesized compounds, those containing the sulfonamide functionality exhibited strong antibacterial activity against Bacillus subtilis, with some derivatives showing IC50 values below 5 µM .
- Enzyme Inhibition : Compounds derived from this structure were tested for AChE inhibition, with results showing significant activity comparable to known inhibitors. The best-performing derivatives had IC50 values ranging from 0.63 µM to 6.28 µM .
- Anti-inflammatory Effects : A recent investigation into the anti-neuroinflammatory properties revealed that certain derivatives inhibited NF-kB signaling effectively, suggesting a mechanism for their therapeutic potential against neuroinflammatory conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving:
- Condensation reactions : Reacting 4-chlorophenylsulfonyl chloride with a propenenitrile precursor under basic conditions (e.g., sodium hydroxide in ethanol) to form the sulfonyl intermediate .
- Amination : Introducing the 6-methoxypyridin-3-ylamino group via nucleophilic substitution or coupling reactions, often using catalysts like lithium hydroxide to enhance reactivity .
- Stereochemical control : Maintaining the (E)-configuration requires strict temperature control (reflux at 60–80°C) and inert atmospheres to prevent isomerization .
Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) to improve yield (>75%) and purity (>95%) .
Advanced: How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement?
Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. To resolve these:
- Refinement software : Use SHELXL for small-molecule refinement, leveraging its robust constraints and restraints to handle weak data .
- Validation tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry, TWINLAW for twinning analysis) to identify overlooked crystallographic issues .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to validate hydrogen-bonding networks, ensuring consistency between experimental data and predicted intermolecular interactions .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Analyze H and C NMR spectra for key signals:
- Sulfonyl group: Deshielded protons near δ 7.5–8.0 ppm (aromatic region).
- Methoxypyridinyl group: Singlet for methoxy protons (~δ 3.8 ppm) and pyridine ring protons (δ 6.5–8.0 ppm) .
- X-ray diffraction (XRD) : Resolve the (E)-configuration via ORTEP diagrams (e.g., using ORTEP-3 for bond-angle verification) .
- Mass spectrometry (MS) : Confirm molecular weight with ESI-MS, expecting [M+H] at m/z ~406 .
Advanced: How can reaction conditions be tailored to suppress (Z)-isomer formation during synthesis?
Methodological Answer:
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring the (E)-isomer .
- Catalytic additives : Introduce chiral auxiliaries or Lewis acids (e.g., ZnCl) to sterically hinder (Z)-isomer formation .
- Kinetic control : Shorten reaction times (<4 hours) and maintain low temperatures (0–25°C) to limit thermodynamic equilibration .
- Monitoring : Track isomer ratios via H NMR (olefinic proton coupling constants: J ~12–16 Hz vs. J ~8–10 Hz) .
Advanced: What computational and experimental approaches validate hydrogen-bonding patterns in the crystal lattice?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., , , or motifs) to map supramolecular architectures .
- DFT calculations : Compare experimental XRD bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set) to identify deviations >0.05 Å .
- Hirshfeld surfaces : Generate surfaces (via CrystalExplorer) to quantify intermolecular contacts and identify dominant interactions (e.g., H···O vs. H···Cl) .
Basic: What purification strategies are effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water phases.
- Column chromatography : Use silica gel with gradient elution (ethyl acetate:petroleum ether, 1:4 to 1:1) to resolve sulfonyl and pyridinyl derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity, confirmed via melting point consistency (±2°C) .
Advanced: How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric hindrance : The bulky 4-chlorophenylsulfonyl group directs electrophilic attacks to the less hindered pyridinyl nitrogen .
- Electronic effects : The electron-withdrawing sulfonyl group activates the enenitrile moiety for nucleophilic additions (e.g., Grignard reagents) at the β-position .
- Kinetic studies : Use Hammett plots (σ values) to correlate substituent effects on reaction rates, confirming meta-directing behavior of the sulfonyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
